molecular formula C18H25N3O2 B13809309 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-47-2

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13809309
CAS No.: 55228-47-2
M. Wt: 315.4 g/mol
InChI Key: XEGGIQBCXBHPIQ-UHFFFAOYSA-N
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Description

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with butylamine and butanol. The reaction is often carried out in the presence of coupling agents such as 1-hydroxybenzotriazole and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in a solvent like dimethylformamide (DMF). The reaction mixture is then treated with lithium hydroxide in aqueous methanol at elevated temperatures and acidified with hydrochloric acid to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazole-3-carboxamide: Lacks the butoxy and butyl substituents, resulting in different chemical properties and biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:

Uniqueness

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

55228-47-2

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

5-butoxy-N-butyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-3-5-12-19-18(22)16-14-17(23-13-6-4-2)21(20-16)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3,(H,19,22)

InChI Key

XEGGIQBCXBHPIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(C(=C1)OCCCC)C2=CC=CC=C2

Origin of Product

United States

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